molecular formula C8H3BrClF3O B2889115 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 2385966-70-9

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2889115
CAS No.: 2385966-70-9
M. Wt: 287.46
InChI Key: DGZQAVXNIKJHOK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the reaction of 3-bromo-4-chlorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of all three substituents (bromine, chlorine, and trifluoromethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various chemical reactions and applications .

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with significant potential in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds has been shown to enhance biological activity, making this compound of particular interest for various biological applications.

  • Molecular Formula : C8H4BrClF3O
  • Molecular Weight : 253.02 g/mol
  • CAS Number : 477535-41-4
  • Physical State : Typically exists as a solid under standard conditions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly in the context of its antibacterial and anticancer properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, contributes to its unique reactivity and biological profile.

Antibacterial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antibacterial effects. For instance:

  • Mechanism : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for antibacterial activity.
  • Case Study : A derivative with a similar structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable activity .

Anticancer Properties

The anticancer potential of halogenated benzaldehydes has been documented:

  • In vitro Studies : Research has shown that related compounds can induce apoptosis in cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the interaction with biological targets involved in cell proliferation and survival pathways.
  • Cytotoxicity Assays : Preliminary tests on cell lines indicate that compounds with similar structures can significantly reduce cell viability at micromolar concentrations, suggesting that this compound may also possess anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of substituents in modulating biological activity:

  • Trifluoromethyl Group : Known to increase potency by enhancing binding affinity to target proteins through hydrophobic interactions.
  • Halogen Substituents : The presence of bromine and chlorine atoms can influence electronic properties and steric hindrance, affecting overall reactivity and interaction with biological targets .

Data Tables

PropertyValue
Molecular FormulaC8H4BrClF3O
Molecular Weight253.02 g/mol
CAS Number477535-41-4
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityCytotoxicity observed in vitro

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQAVXNIKJHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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